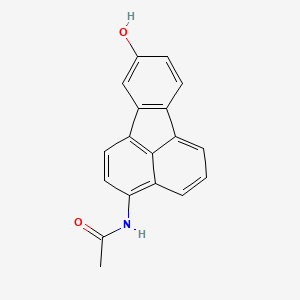
Dibutyl N-(3-hydroxypropyl)-L-aspartate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl N-(3-hydroxypropyl)-L-aspartate is an organic compound that belongs to the class of aspartate derivatives It is characterized by the presence of a dibutyl ester group and a 3-hydroxypropyl substituent on the nitrogen atom of the aspartate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl N-(3-hydroxypropyl)-L-aspartate typically involves the esterification of L-aspartic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting dibutyl ester is then reacted with 3-hydroxypropylamine to introduce the 3-hydroxypropyl group on the nitrogen atom. The reaction conditions for this step include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors equipped with reflux condensers and stirring mechanisms. The product is purified through distillation and recrystallization to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
Dibutyl N-(3-hydroxypropyl)-L-aspartate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major products are the corresponding alcohols.
Substitution: The major products are the substituted derivatives, such as alkyl halides.
科学的研究の応用
Dibutyl N-(3-hydroxypropyl)-L-aspartate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用機序
The mechanism of action of Dibutyl N-(3-hydroxypropyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes and receptors. The 3-hydroxypropyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester groups can undergo hydrolysis, releasing the active aspartate moiety, which can participate in various biochemical reactions. The compound’s effects are mediated through its ability to modulate enzyme activity and interact with cellular pathways.
類似化合物との比較
Similar Compounds
Dibutyl L-aspartate: Lacks the 3-hydroxypropyl group, making it less versatile in certain reactions.
Dibutyl N-(2-hydroxyethyl)-L-aspartate: Similar structure but with a 2-hydroxyethyl group instead of a 3-hydroxypropyl group, leading to different reactivity and applications.
Uniqueness
Dibutyl N-(3-hydroxypropyl)-L-aspartate is unique due to the presence of the 3-hydroxypropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where the hydroxyl group plays a crucial role in the desired chemical or biological activity.
特性
CAS番号 |
184426-44-6 |
|---|---|
分子式 |
C15H29NO5 |
分子量 |
303.39 g/mol |
IUPAC名 |
dibutyl (2S)-2-(3-hydroxypropylamino)butanedioate |
InChI |
InChI=1S/C15H29NO5/c1-3-5-10-20-14(18)12-13(16-8-7-9-17)15(19)21-11-6-4-2/h13,16-17H,3-12H2,1-2H3/t13-/m0/s1 |
InChIキー |
MRPLKZDJEWZJJP-ZDUSSCGKSA-N |
異性体SMILES |
CCCCOC(=O)C[C@@H](C(=O)OCCCC)NCCCO |
正規SMILES |
CCCCOC(=O)CC(C(=O)OCCCC)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



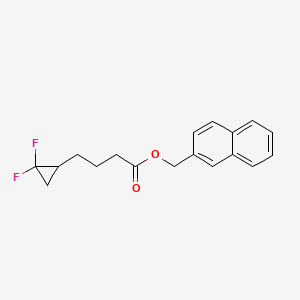
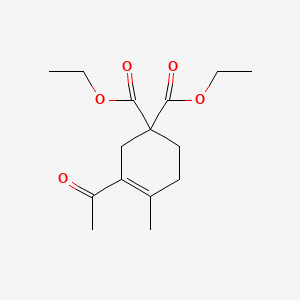
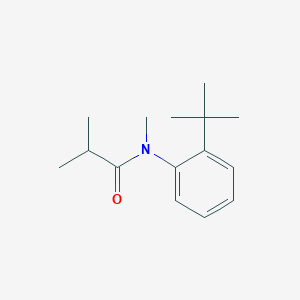
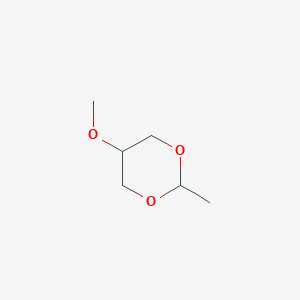
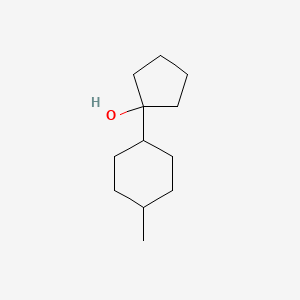
![2-[(2-Bromobenzyl)amino]-2-thiazoline](/img/structure/B12565410.png)
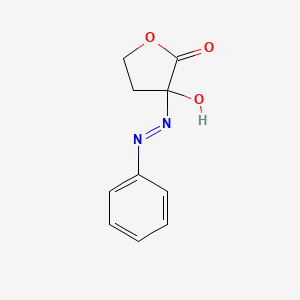
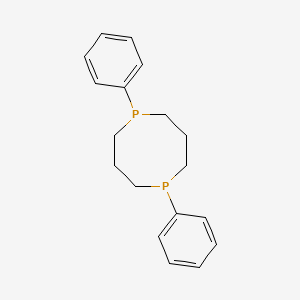
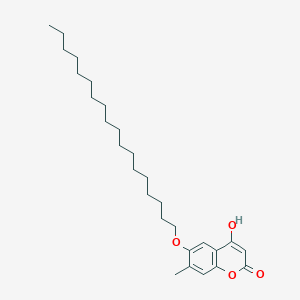
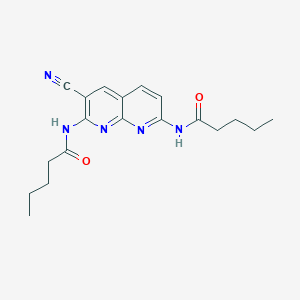
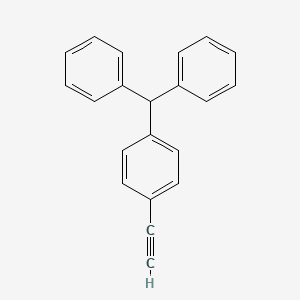
![N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide](/img/structure/B12565447.png)
